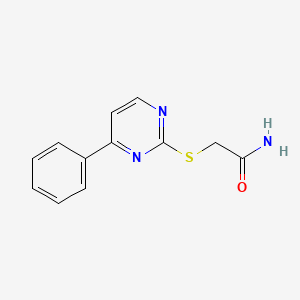

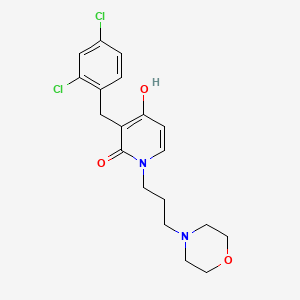

2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been widely studied for their potential therapeutic applications . They often serve as key structures in various pharmaceuticals due to their ability to interact with biological targets.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques like 3D-QSAR, molecular docking, and molecular dynamics simulations . These techniques help to understand the structure-activity relationships and the mechanism of action of these compounds.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide” would depend on its specific structure. Factors such as molecular weight, polarity, and the presence of functional groups would all influence its properties.科学的研究の応用

Quantum Computational Approach and Vibrational Spectroscopy

The molecule has been studied for its vibrational signatures through Raman and Fourier transform infrared spectroscopy, using density functional theory. This study provides insights into its geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Such detailed characterization is crucial for understanding the molecule's potential applications in antiviral research, as suggested by its vibrational spectral analysis and natural bond orbital analysis highlighting its stereo-electronic interactions for stability (Mary, Pradhan, & James, 2022).

Synthesis and Structural Characterization

Research on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate explores variations in substituents, leading to different structural features and hydrogen-bond interactions. This work underlines the molecule's adaptability in creating derivatives with potential therapeutic uses, evidenced by the cytotoxicity evaluations against various cell lines (Stolarczyk et al., 2018).

Antiviral and Enzyme Inhibition Properties

Studies on BPTES analogs, related to the thiadiazole derivative, showcase the efforts to identify potent inhibitors of key enzymes like glutaminase. Such compounds, including those structurally related to 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide, demonstrate significant potential in cancer treatment by inhibiting tumor growth both in vitro and in animal models (Shukla et al., 2012).

Novel Anti-COVID-19 Molecule Analysis

A novel antiviral active molecule, structurally similar to this compound, has been synthesized and characterized, providing quantum chemical insight into its structure and interactions. This research highlights the molecule's potential in combating SARS-CoV-2 through molecular docking studies, suggesting its efficacy against the virus (Mary et al., 2020).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal activities of pyrimidine derivatives shows significant potential. For example, studies on novel structures derived from benzimidazole as anti-Helicobacter pylori agents demonstrate the utility of such compounds in treating bacterial infections, further emphasizing the versatility of pyrimidine-based molecules in medicinal chemistry (Carcanague et al., 2002).

作用機序

The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the biological target. For example, some pyrimidine derivatives have been studied as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme involved in glucose regulation, cellular differentiation, neuronal function, and cell apoptosis .

将来の方向性

特性

IUPAC Name |

2-(4-phenylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-11(16)8-17-12-14-7-6-10(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDHISDQWXWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2536474.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)

![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536476.png)

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)

![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)

![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)